4-Pyridinethiol, 3-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

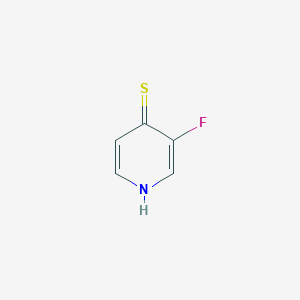

“4-Pyridinethiol, 3-fluoro-” is a chemical compound with the molecular formula C5H4FNS and a molecular weight of 129.15 . It is a product available for research purposes.

Molecular Structure Analysis

The molecular structure of “4-Pyridinethiol, 3-fluoro-” consists of a pyridine ring with a fluorine atom at the 3-position and a thiol group at the 4-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Fluorinated Compounds : The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination techniques like the Balz-Schiemann reaction demonstrates the utility of 4-pyridinethiol, 3-fluoro- in producing fluorinated compounds (Thibault et al., 2003).

Fluorolactonization Reactions : The enantioselective synthesis of 4-fluoroisochromanones using HF-pyridine as a nucleophilic fluoride source illustrates its application in creating lactones with fluorine-bearing stereogenic centers (Woerly et al., 2016).

Chemosensor Development : A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry using 4-pyridinethiol, 3-fluoro- serves as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Fluorous Synthesis of Pyrimidines : The fluorous synthesis involving 1H,1H,2H,2H-perfluorodecanethiol and 3-(trifluoromethyl)pyrazole, where 4-pyridinethiol, 3-fluoro- acts as a phase tag, highlights its role in the synthesis of disubstituted pyrimidines (Zhang, 2003).

Biological and Pharmaceutical Applications

Fluorophore-Based Sensing : The use of 4-pyridinethiol, 3-fluoro- in creating organic fluorophores like CP3E, which exhibit aggregation-induced emission (AIE) and intramolecular charge transfer, demonstrates its application in developing fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).

Synthesis of c-Met Kinase Inhibitors : Docking and QSAR studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, a compound derived from 4-pyridinethiol, 3-fluoro-, for c-Met kinase inhibitors provide insights into the development of pharmaceuticals (Caballero et al., 2011).

Fluorescent Chemosensors : 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, synthesized using 4-pyridinethiol, 3-fluoro-, act as fluorescent chemosensors for Fe3+/Fe2+ cations, with potential applications in biological imaging (Maity et al., 2018).

Radioligand Development : The synthesis and evaluation of fluoro-substituted pyrazolo[1,5-a]pyridine compounds, derived from 4-pyridinethiol, 3-fluoro-, for D4 receptor ligands in PET imaging illustrate its significance in radiopharmaceutical development (Prante et al., 2008).

Anion Receptors and Sensors : The use of 4-pyridinethiol, 3-fluoro- in the preparation of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline shows its application in creating neutral anion receptors with augmented affinities and selectivities (Anzenbacher et al., 2000).

Collagen Helix Stability : Research on the effects of 4-fluoroproline, a derivative of 4-pyridinethiol, 3-fluoro-, in collagen triple helix stability, highlights its potential in understanding protein conformation and stability (Shoulders et al., 2006).

Propiedades

IUPAC Name |

3-fluoro-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRMYQITADJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201803-08-8 |

Source

|

| Record name | 3-fluoropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)

![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2707169.png)